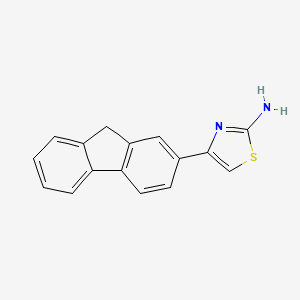

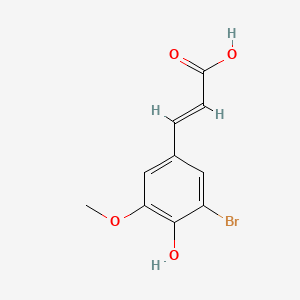

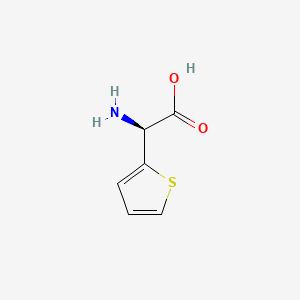

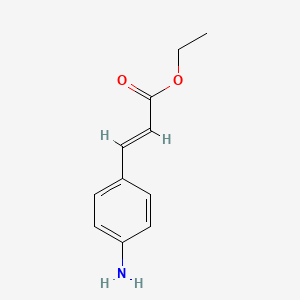

![molecular formula C6H6N4 B1331393 [1,2,4]Triazolo[4,3-a]pyridin-8-amine CAS No. 31040-11-6](/img/structure/B1331393.png)

[1,2,4]Triazolo[4,3-a]pyridin-8-amine

Übersicht

Beschreibung

[1,2,4]Triazolo[4,3-a]pyridin-8-amine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116474. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structural and Optical Properties

[1,2,4]Triazolo[4,3-a]pyridin-8-amine's structural and optical properties have been extensively studied. Dymińska et al. (2022) explored its structural and spectroscopic characteristics, including FTIR and FT-Raman spectra. The molecular structure and vibrational spectra were analyzed, revealing that the compound crystallizes in the centrosymmetric monoclinic space group P21/n. This research is crucial for understanding the fundamental properties of this compound (Dymińska et al., 2022).

Electroluminescent Properties and Organic Light-Emitting Diodes (OLEDs)

The compound is a key component in creating bipolar red host materials for red phosphorescent organic light-emitting diodes (PhOLEDs). Kang et al. (2017) synthesized derivatives that enhance electron and hole transport, showing promising electroluminescent performance in OLEDs (Kang et al., 2017).

Synthesis Methods

Various synthesis methods have been developed for this compound and its derivatives. Ishimoto et al. (2015) presented an oxidative cyclization method for creating these compounds, demonstrating versatility in synthesis approaches (Ishimoto et al., 2015).

Lead-Like Compound Design

Mishchuk et al. (2016) prepared functionalized building blocks based on [1,2,4]Triazolo[4,3-a]pyridine cores, highlighting their potential as privileged motifs for designing lead-like compounds in drug discovery. This research emphasizes the compound's versatility and potential for developing novel therapeutic agents (Mishchuk et al., 2016).

Biological and Therapeutic Applications

This compound derivatives have shown a range of biological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties. Gandikota et al. (2017) explored these derivatives, emphasizing their wide-ranging effectiveness against various microorganisms and potential in treating diseases like schistosomiasis (Gandikota et al., 2017).

Herbicidal Activities

In the agricultural sector, this compound derivatives have been studied for their herbicidal activities. Liu et al. (2015) synthesized novel derivatives and tested their herbicidal effectiveness, suggesting their potential as lead compounds for developing new herbicides (Liu et al., 2015).

X-Ray Crystallography

El-Kurdi et al. (2021) focused on the synthesis of triazolopyridines using N-Chlorosuccinimide (NCS) and characterized these compounds through various techniques, including X-ray diffraction. This research contributes to the deeper understanding of the molecular structure of these compounds (El-Kurdi et al., 2021).

Chemical Synthesis and Properties

Various studies have been conducted on the efficient chemical synthesis and properties of this compound derivatives. For instance, Reichelt et al. (2010) developed a methodology for their synthesis, highlighting the chemoselectivity and efficiency of their approach (Reichelt et al., 2010).

Antifungal Activity

Wang et al. (2018) reported the antifungal activity of a novel [1,2,4]Triazolo[4,3-a]pyridine compound, underlining its potential in addressing agricultural and health-related fungal issues (Wang et al., 2018).

Wirkmechanismus

Target of Action

The primary targets of [1,2,4]Triazolo[4,3-a]pyridin-8-amine are c-Met/VEGFR-2 kinases and falcipain-2 , an enzyme in Plasmodium falciparum . These targets play crucial roles in cell proliferation and the life cycle of the malaria parasite, respectively .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It shows excellent inhibitory activities towards c-Met/VEGFR-2 kinases and falcipain-2 . This inhibition disrupts the normal functioning of these targets, leading to desired therapeutic effects .

Biochemical Pathways

The compound affects the pathways associated with its targets. In the case of c-Met/VEGFR-2 kinases, it interferes with intracellular signaling in A549 cells . For falcipain-2, it disrupts the life cycle of Plasmodium falciparum, affecting the parasite’s survival .

Pharmacokinetics

Its structural and spectroscopic properties have been studied , which could provide insights into its pharmacokinetic behavior.

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines . It also shows good antimalarial activity in vitro against Plasmodium falciparum . Moreover, it inhibits the growth of A549 cells in a dose-dependent manner and induces late apoptosis of these cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability was considered using NBO analysis . .

Safety and Hazards

Zukünftige Richtungen

Triazolopyridine derivatives constitute an important class of organic compounds employed in various biochemical, clinical, and pharmaceutical applications . Further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents is encouraged . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .

Biochemische Analyse

Biochemical Properties

[1,2,4]Triazolo[4,3-a]pyridin-8-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as myeloperoxidase and HIF prolyl hydroxylase . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these enzymes. Additionally, this compound can act as a ligand for adenosine receptors, further influencing biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases involved in cell signaling, leading to altered phosphorylation states of key signaling proteins . Furthermore, this compound has been shown to affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity by forming stable complexes . This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Additionally, this compound can interact with DNA and RNA, influencing gene expression by altering transcription and translation processes . These molecular interactions highlight the compound’s versatility in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings suggest that the compound can be used for extended biochemical studies without significant loss of activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inhibiting tumor growth . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism . These interactions underscore the compound’s potential to modulate metabolic pathways in various biological contexts.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. Additionally, this compound can accumulate in certain tissues, leading to localized effects . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can interact with target biomolecules . These localization patterns are essential for understanding the compound’s specific effects on cellular functions and for designing targeted therapeutic strategies.

Eigenschaften

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEMYQNTSLRXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297522 | |

| Record name | [1,2,4]Triazolo[4,3-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31040-11-6 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridin-8-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31040-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 116474 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031040116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31040-11-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,2,4]Triazolo[4,3-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,2,4]triazolo[4,3-a]pyridin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

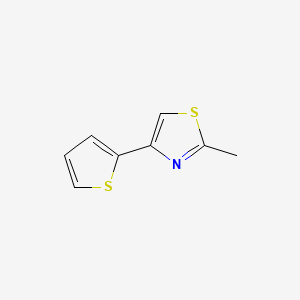

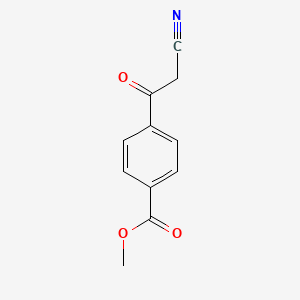

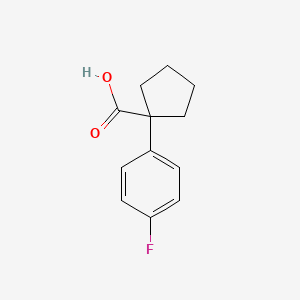

![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)